molecular formula C10H17BrN2O B3248333 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole CAS No. 1856031-93-0

4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole

Cat. No. B3248333
CAS RN: 1856031-93-0
M. Wt: 261.16
InChI Key: ONUSNLMBCCFWLS-UHFFFAOYSA-N
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Description

4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole varies depending on its application. In anticancer research, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Additionally, it inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In herbicide research, this compound inhibits the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. In anticancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have low toxicity towards normal cells. In anti-inflammatory research, this compound has been found to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury. In herbicide research, this compound has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its relatively low toxicity towards normal cells. Additionally, it is a relatively stable compound that can be easily synthesized and functionalized. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer and anti-inflammatory agent in animal models and clinical trials. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide in various weed species and under different environmental conditions. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity.

Scientific Research Applications

4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In agriculture, 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to have good thermal stability and can be easily functionalized to introduce new properties.

properties

IUPAC Name

4-bromo-1-butyl-5-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUSNLMBCCFWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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